Photochemical Hydrolysis Quantum Yield
The photochemical hydrolysis of (3-Nitrophenyl) 2-phenylacetate and its isomers in neutral aqueous solution demonstrates a significant, quantifiable difference in reactivity based on nitro group position. The meta-nitro (3-position) substituent exhibits a clear 'meta-activating effect,' leading to a substantially higher quantum yield (Φ) compared to the para-nitro (4-position) isomer [1].
| Evidence Dimension | Quantum yield (Φ) of photochemical hydrolysis to corresponding phenol |
|---|---|
| Target Compound Data | Φ = 0.006 |
| Comparator Or Baseline | 4-Nitrophenyl phenylacetate (para isomer): Φ = 0.002 |
| Quantified Difference | 3-fold higher quantum yield for the meta isomer |
| Conditions | UV photolysis in neutral aqueous solution at room temperature |
Why This Matters
This 3-fold difference in photochemical efficiency is critical for applications involving light-activated release of phenylacetic acid or nitrophenol, enabling the design of more sensitive or faster photo-activated probes or delivery systems.
- [1] Kuzmič, P., Pavlíčková, L., & Souček, M. Photochemical hydrolysis of some nitrophenyl acetates. Collection of Czechoslovak Chemical Communications, 1986, 51, 1293-1300. DOI: 10.1135/cccc19861293. View Source
